molecular formula C12H13ClF3N B8537663 4-(4-Chloro-3-trifluoromethyl-phenyl)-piperidine CAS No. 262272-60-6

4-(4-Chloro-3-trifluoromethyl-phenyl)-piperidine

Cat. No. B8537663
M. Wt: 263.68 g/mol
InChI Key: CECGTSSOVAKSAO-UHFFFAOYSA-N
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Patent
US06924374B2

Procedure details

A solution of 1-Benzyl-4-(4-chloro-3-trifluoromethyl-phenyl)-piperidine (1.1 g) in 1,2-dichloroethane (50 ml) was cooled to 0° C. Then α-chloroethyl chloroformate (1.5 g) dissolved in 1,2-dichloroethane (30 ml) was added dropwise at 0° C. The reaction mixture was then brought to reflux for 2 days. The volatiles were evaporated in vacuo and the residue triturated with methanol. The mixture was brought to reflux for 4 hours. The solvent was evaporated to afford the title compound as HCl salt (light brown crystals, 1.0 g) MS m/z (relative intensity, 70 eV) 263 (M+, 34), 262 (22), 83 (22), 57 (60), 56 (bp).
Name
1-Benzyl-4-(4-chloro-3-trifluoromethyl-phenyl)-piperidine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:25]C(OC(Cl)C)=O>ClCCCl>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:15][C:16]=1[C:21]([F:24])([F:22])[F:23].[ClH:25]

Inputs

Step One
Name
1-Benzyl-4-(4-chloro-3-trifluoromethyl-phenyl)-piperidine
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C1=CC(=C(C=C1)Cl)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with methanol
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C1CCNCC1)C(F)(F)F
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 882.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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